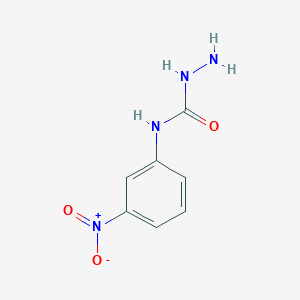

N-(3-Nitrophenyl)hydrazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Nitrophenyl)hydrazinecarboxamide, also known as 3-nitro-4-hydroxybenzamide, is a synthetic compound which has been extensively studied for its various biochemical and physiological effects. It has been used in a variety of scientific research applications, ranging from drug development to biochemistry and physiology.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(3-Nitrophenyl)hydrazinecarboxamide is utilized in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to act as an intermediate in the development of drugs targeting specific diseases, including cancer and infectious diseases . Researchers leverage its properties to design molecules with enhanced efficacy and reduced side effects.

Analytical Chemistry

In analytical chemistry, N-(3-Nitrophenyl)hydrazinecarboxamide is employed as a reagent for the detection and quantification of certain chemical species. Its ability to form stable complexes with metal ions makes it valuable in spectrophotometric and chromatographic analyses . This application is crucial for environmental monitoring and quality control in various industries.

Material Science

This compound is also significant in material science, particularly in the development of new polymers and nanomaterials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials . Additionally, it is used in the synthesis of nanoparticles with potential applications in catalysis and electronic devices.

Biochemical Research

In biochemical research, N-(3-Nitrophenyl)hydrazinecarboxamide serves as a probe for studying enzyme activities and protein interactions. Its ability to interact with specific amino acid residues allows scientists to investigate the mechanisms of enzyme catalysis and protein folding . This information is vital for understanding biological processes and developing therapeutic strategies.

Synthetic Organic Chemistry

Finally, N-(3-Nitrophenyl)hydrazinecarboxamide is a valuable reagent in synthetic organic chemistry. It is used in various organic reactions, including hydrazone formation and cyclization reactions. These reactions are fundamental in the synthesis of complex organic molecules, which are essential for drug discovery and development.

Ambeed Sigma-Aldrich ChemScene Ambeed : Sigma-Aldrich : ChemScene : Ambeed : Sigma-Aldrich

Propiedades

IUPAC Name |

1-amino-3-(3-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-10-7(12)9-5-2-1-3-6(4-5)11(13)14/h1-4H,8H2,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXUVXPEGALDTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Nitrophenyl)hydrazinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)

![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)

![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)

![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)